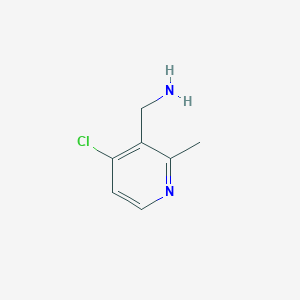
(4-Chloro-2-methylpyridin-3-YL)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylpyridin-3-YL)methylamine typically involves the reaction of 4-chloro-2-methylpyridine with formaldehyde and ammonia or a primary amine under reductive amination conditions. This process can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反应分析
Types of Reactions
(4-Chloro-2-methylpyridin-3-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
(4-Chloro-2-methylpyridin-3-YL)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
作用机制
The mechanism of action of (4-Chloro-2-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-Chloro-3-methylpyridin-2-yl)methylamine: Similar in structure but with a different substitution pattern on the pyridine ring.
(4-Chloro-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness
(4-Chloro-2-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
(4-chloro-2-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,4,9H2,1H3 |
InChI 键 |
DGXWMHGNCGOCAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


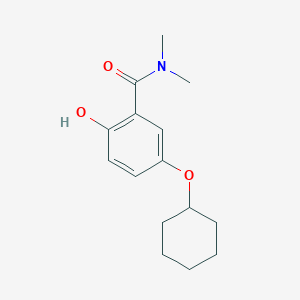
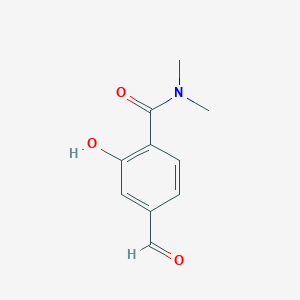
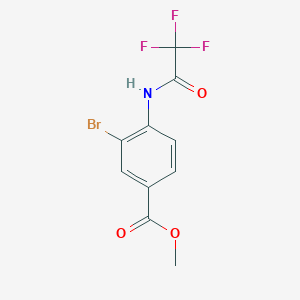
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
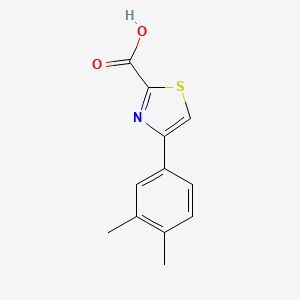
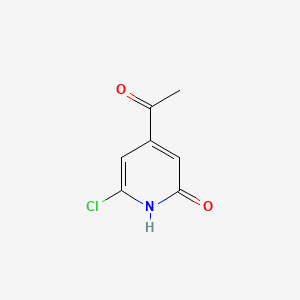
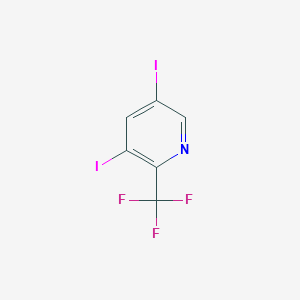
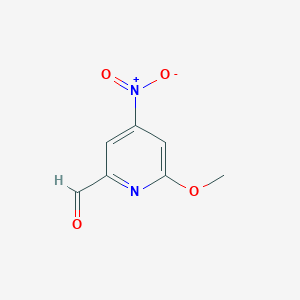
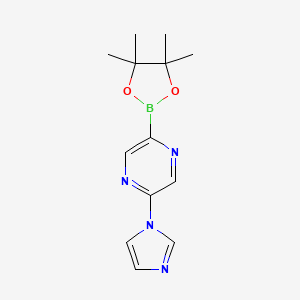
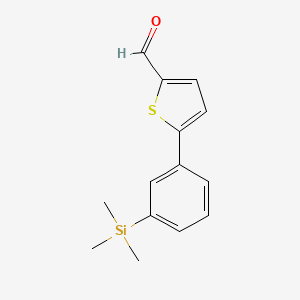
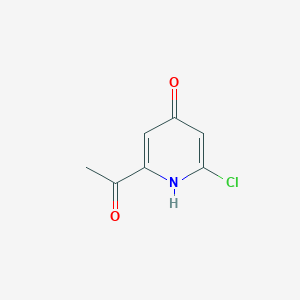
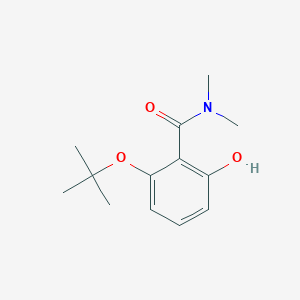
![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)

